molecular formula C₅H₇BrO₃ B1154611 3-Bromo-4-oxopentanoic acid

3-Bromo-4-oxopentanoic acid

Cat. No.: B1154611
M. Wt: 195.01
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-oxopentanoic acid (C₅H₇BrO₃) is a halogenated carboxylic acid with a molecular weight of 195.01 g/mol and a monoisotopic mass of 193.958 g/mol . Its structure features a carboxylic acid group at C1, a ketone at C4, and a bromine substituent at C3 (Figure 1). This compound is used in organic synthesis, particularly in the preparation of β-keto acid derivatives and as a precursor for pharmaceuticals or agrochemicals. Its reactivity is influenced by the electron-withdrawing effects of the bromine and ketone groups, which enhance the acidity of the α-hydrogens (pKa ~2.5–3.0, estimated) .

Properties

Molecular Formula

C₅H₇BrO₃

Molecular Weight

195.01

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Ethyl 3-bromo-4-oxopentanoate: The esterification of the carboxylic acid group reduces polarity and acidity (pKa ~8–9 for esters vs. ~2–3 for carboxylic acids). This increases volatility, making it preferable for gas-phase reactions .

The ketone at C2 may shift tautomeric equilibria compared to the parent compound .

2-Bromo-3-chloro-4-oxopentanoic acid: Dual halogenation (Br at C2, Cl at C3) amplifies electron-withdrawing effects, likely lowering the pKa further (estimated ~1.5–2.0) and increasing reactivity in substitution reactions .

Physicochemical Properties

  • Solubility: The free acids (this compound and derivatives) are moderately soluble in polar solvents (e.g., water, ethanol) due to carboxylic acid groups. The ethyl ester exhibits higher lipid solubility .
  • Stability: The ketone group in all compounds makes them prone to keto-enol tautomerism. Halogen substituents increase stability against oxidation but may promote photodegradation .

Q & A

Q. What are the common synthetic routes for preparing 3-bromo-4-oxopentanoic acid?

A typical method involves bromination of a precursor such as 4-oxopentanoic acid or its ester derivatives. For example, methyl 3-oxopentanoate can be brominated using Br₂ in acetic acid to yield methyl 4-bromo-3-oxopentanoate, followed by hydrolysis to obtain the acid . Ethyl 3-bromo-4-oxopentanoate (CAS: 54260-84-3) is another intermediate that can be hydrolyzed under acidic or basic conditions to produce the target compound . Key considerations include controlling reaction temperature (20–40°C) and stoichiometry to minimize side reactions like over-bromination.

Q. How can the structure of this compound be confirmed experimentally?

Structural confirmation relies on spectroscopic techniques:

  • NMR : The presence of a ketone group (δ ~200–220 ppm in ¹³C NMR) and bromine substituent (δ ~3.5–4.0 ppm in ¹H NMR for adjacent protons).
  • Mass Spectrometry : Molecular ion peaks at m/z 197 (for C₅H₇BrO₃) and fragment patterns consistent with Br loss.
  • IR : Strong absorption bands for the carbonyl group (~1700 cm⁻¹) and carboxylic acid O–H stretch (~2500–3000 cm⁻¹). Cross-referencing with literature data (e.g., CAS 123-76-2 for 4-oxopentanoic acid derivatives) is critical .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, goggles, and fume hood use to avoid skin/eye contact and inhalation.
  • Waste Management : Segregate halogenated waste for professional disposal to prevent environmental contamination .
  • Emergency Measures : Immediate rinsing with water for spills and medical consultation for exposure .

Advanced Research Questions

Q. How can nucleophilic substitution reactions of this compound be optimized for diverse product synthesis?

The bromine atom in this compound is susceptible to nucleophilic attack. To optimize substitution:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
  • Catalysts : Use phase-transfer catalysts (e.g., TBAB) for reactions with amines or thiols.
  • Temperature Control : Mild heating (40–60°C) balances reaction rate and by-product suppression. Monitoring reaction progress via TLC or HPLC ensures high yields of derivatives like 4-oxo-5-aminopentanoic acid .

Q. How do tautomeric equilibria (keto-enol) of this compound affect its reactivity and analytical data?

The keto-enol tautomerism introduces complexity in spectral interpretation:

  • ¹H NMR : Enol forms show downfield shifts (δ ~12–15 ppm for enolic OH).
  • Reactivity : Enolates participate in conjugate additions, while keto forms dominate in electrophilic reactions. Stabilizing specific tautomers requires pH adjustment (e.g., acidic conditions favor keto forms) .

Q. What strategies resolve contradictions in reported crystallographic data for this compound derivatives?

Discrepancies in crystal structures may arise from polymorphism or solvate formation. Strategies include:

  • SHELXL Refinement : Use high-resolution X-ray data and restraints for disordered atoms .
  • DFT Calculations : Compare experimental and computed bond lengths/angles to validate structures.
  • Thermogravimetric Analysis (TGA) : Identify solvent loss in solvated crystals .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Docking Studies : Screen derivatives against target proteins (e.g., enzymes in microbial pathways) using AutoDock or Schrödinger.
  • QSAR Models : Correlate electronic properties (e.g., Hammett constants) with antimicrobial efficacy.
  • MD Simulations : Assess stability of ligand-protein complexes over time to prioritize synthesis targets .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate synthetic yields and purity claims using orthogonal techniques (e.g., HPLC vs. GC-MS) and replicate protocols from peer-reviewed sources .
  • Advanced Characterization : For tautomerism studies, combine variable-temperature NMR and UV-Vis spectroscopy to track equilibrium shifts .

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